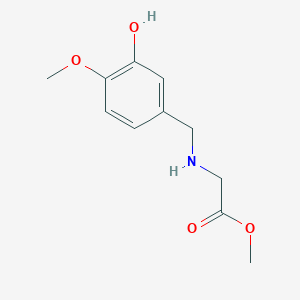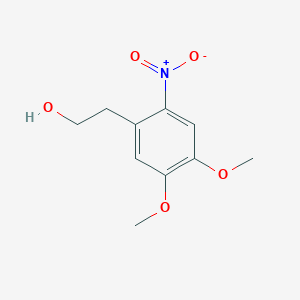![molecular formula C20H16N2O2 B8411111 methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)
methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate
Übersicht
Beschreibung
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-cyanobiphenyl and 1H-pyrrole-3-carboxylic acid.
Coupling Reaction: The 4’-cyanobiphenyl is coupled with 1H-pyrrole-3-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Applied in the production of specialty chemicals and polymers with unique characteristics.
Wirkmechanismus
The mechanism of action of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- N-(2’-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride
Uniqueness
This detailed overview provides a comprehensive understanding of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C20H16N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
methyl 2-[1-[4-(4-cyanophenyl)phenyl]pyrrol-3-yl]acetate |
InChI |
InChI=1S/C20H16N2O2/c1-24-20(23)12-16-10-11-22(14-16)19-8-6-18(7-9-19)17-4-2-15(13-21)3-5-17/h2-11,14H,12H2,1H3 |
InChI-Schlüssel |
MHAHLZDPOBUSCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



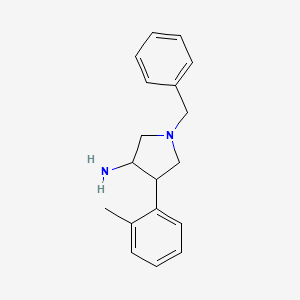
![Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate](/img/structure/B8411084.png)
![2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol](/img/structure/B8411086.png)
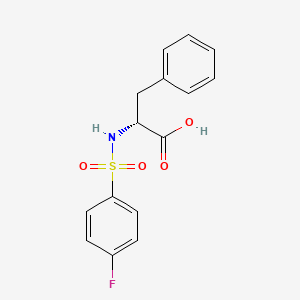
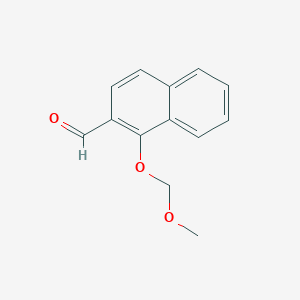

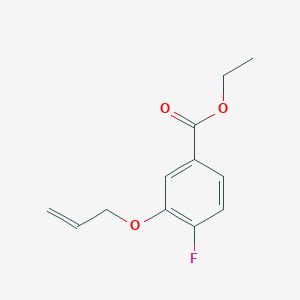
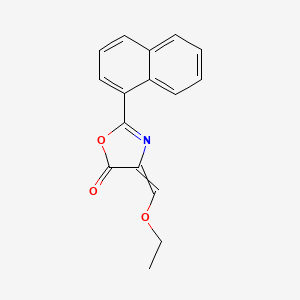
![1-[3-Chloro-4-(2-furyl)phenyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B8411116.png)
